Dienone B
Overview
Description
Dienone B is a chemical compound belonging to the dienone class. It has garnered attention due to its tumor-selective anti-cancer activity, independent of the mutational status of TP53 . Previous studies have associated cell death induced by dienone compounds with inhibition of the ubiquitin-proteasome system (UPS) .
Scientific Research Applications
Tumor Cell Selectivity and Ubiquitin–Proteasome System Targeting
Dienone compounds, including Dienone B, have been extensively studied for their biological responses, particularly in tumor cell selectivity. A key aspect of these compounds is their ability to target the ubiquitin–proteasome system (UPS), which is crucial for the survival of tumor cells. Studies have shown that inhibition of the UPS by Dienone compounds results in the induction of cell death. Additionally, they have been found to induce responses characteristic of UPS inhibition in gene expression profiling experiments. Dienone compounds are particularly effective against apoptosis-resistant tumor cells and have demonstrated activity in animal tumor models, although their widespread reactivity makes them unsuitable as biological probes (Bazzaro & Linder, 2020).
Proteasome Inhibition and Cellular Dysfunction
Further research on this compound has revealed its role in inhibiting proteasomal degradation of long-lived proteins. Exposure to this compound increases the association of certain chaperones with proteasomes. The compound has been shown to bind covalently to specific cysteines in the ubiquitin-binding pocket of the enzyme USP14, a proteasome-associated deubiquitinase, thereby inhibiting its function. This inhibition is not the sole mechanism for observed proteasome inhibition. Genome-wide CRISPR/Cas9 library screening and Proteome Integral Solubility Alteration (PISA) studies suggest that this compound's action affects protein degradation and proteasome function on multiple levels. Moreover, mitochondrial dysfunction is also implicated in the cell death induced by this compound (Gubat et al., 2022).
Antineoplastic Properties and Multiple Mechanisms of Action
Dienone compounds, including this compound, are also noted for their antineoplastic properties. These compounds have shown potent cytotoxicity towards a range of neoplastic and transformed cells, sometimes with greater toxicity towards neoplasms than normal cells. Their antineoplastic properties are attributed to various mechanisms of action, such as inducing apoptosis, affecting mitochondrial respiration, and both inhibiting and stimulating certain enzymes. The compounds also demonstrate anti-angiogenic, MDR-revertant, and antioxidant properties, supporting the idea of designing antineoplastics with multiple sites of action (Das, Sharma, & Dimmock, 2009).
Additional Studies and Applications
Further studies on Dienone compounds have explored their diverse applications and mechanisms of action. For example, novel sulfated bile salt-like Dienones were found to function as chemical cues in adult sealamprey, indicating a role in ecological interactions (Li et al., 2017). Additionally, novel pentadiene analogues of Dienone compounds showed selective cytotoxicity and apoptosis induction in human leukemia/lymphoma cells (Santiago-Vázquez et al., 2016).
In the realm of synthetic chemistry, Dienone compounds have been utilized in the Baylis–Hillman reaction protocol, indicating their potential in creating complex organic molecules (Chittimalla et al., 2016). The synthesis and electrochemistry of cross-conjugated Dienones have also been studied, demonstrating their versatile reactivity and structural importance in chemical synthesis (Vatsadze et al., 2016).
Mechanism of Action
The primary mechanism of action for Dienone B involves inhibition of proteasomal degradation of long-lived proteins. It binds covalently to the ubiquitin-binding pocket of the proteasome-associated deubiquitinase (DUB) USP14, leading to proteasome dysfunction . Additionally, mitochondrial dysfunction is coupled to cell death induced by this compound .
Properties
IUPAC Name |
2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJYFWUWHEWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(CC(=O)N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169192 | |
Record name | Dienone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17194-81-9 | |
Record name | Dienone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dienone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIENONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0PDK5CGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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